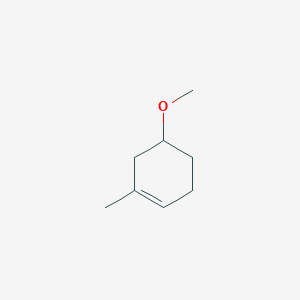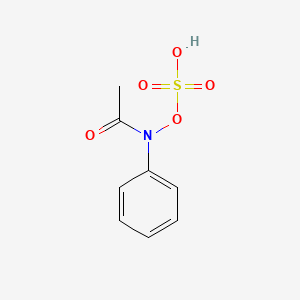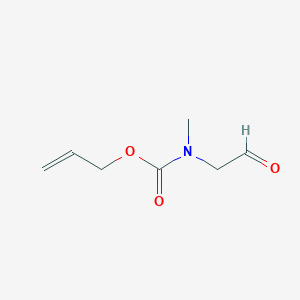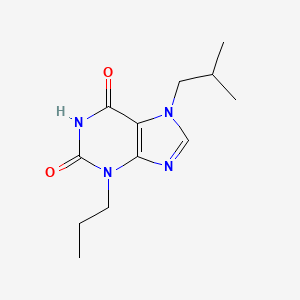![molecular formula C14H17NO2 B14368310 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole CAS No. 92420-71-8](/img/structure/B14368310.png)
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole is an organic compound that features an indole core substituted with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole typically involves the reaction of indole with 2-(2-methyl-1,3-dioxolan-2-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Pd/C in ethanol under hydrogen gas.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring and the dioxolane moiety.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The dioxolane moiety may also contribute to the compound’s overall biological activity by enhancing its stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)ethyl-1H-indole: Similar structure but lacks the 4-substitution on the indole ring.
4-(2-Methyl-1,3-dioxolan-2-yl)ethyl-1H-indole: Similar structure but with different substitution patterns.
Uniqueness
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the indole core and the dioxolane moiety provides a versatile scaffold for further functionalization and exploration in various research fields.
Propiedades
Número CAS |
92420-71-8 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
4-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C14H17NO2/c1-14(16-9-10-17-14)7-5-11-3-2-4-13-12(11)6-8-15-13/h2-4,6,8,15H,5,7,9-10H2,1H3 |
Clave InChI |
XNYOTFNERPXFCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCC2=C3C=CNC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
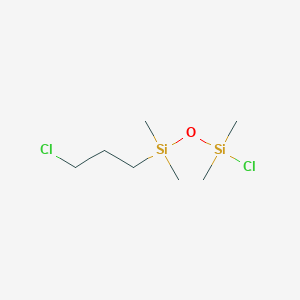
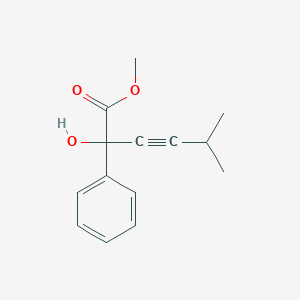

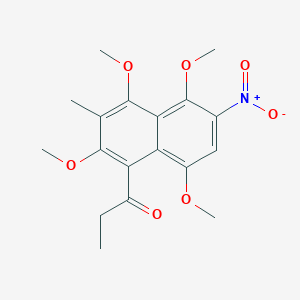
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)

